乙酰唑胺-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

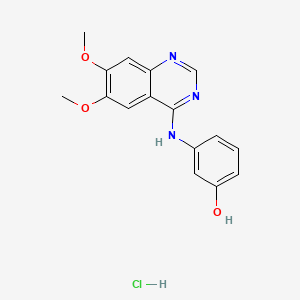

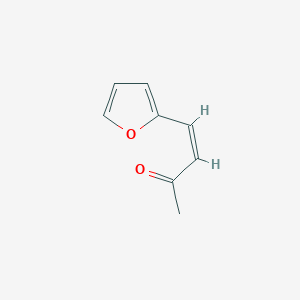

乙酰唑胺-d3是乙酰唑胺的氘代形式,是一种碳酸酐酶抑制剂。由于其稳定的同位素标记,它常用于科学研究中作为质谱分析的内标。 乙酰唑胺本身用于治疗诸如青光眼、癫痫、高山病、周期性麻痹、中枢性睡眠呼吸暂停和特发性颅内高压等疾病 .

科学研究应用

乙酰唑胺-d3广泛应用于科学研究的各个领域:

化学: 用作液相色谱-质谱 (LC-MS) 中的内标,用于定量生物样品中的乙酰唑胺.

生物学: 研究乙酰唑胺的代谢途径和药代动力学。

医学: 在临床试验中调查乙酰唑胺的治疗效果和副作用。

工业: 含乙酰唑胺药物制剂的质量控制和验证.

作用机制

乙酰唑胺-d3与乙酰唑胺一样,抑制碳酸酐酶。这种抑制减少了二氧化碳和水生成氢离子和碳酸氢根离子的过程,导致眼压降低、利尿作用以及各种组织中pH平衡改变。 分子靶标包括肾脏、眼睛和中枢神经系统中的碳酸酐酶同工酶 .

生化分析

Biochemical Properties

Acetazolamide D3 interacts with various enzymes and proteins, primarily through the inhibition of carbonic anhydrase . This inhibition reduces the secretion of certain fluids, decreases renal blood flow and glomerular filtration, and can act to discharge abnormal discharge or neurons in the central nervous system .

Cellular Effects

Acetazolamide D3 has a profound impact on various types of cells and cellular processes . It influences cell function by focusing on cellular membrane ion/water channel activity . It effectively reduces intracranial pressure (ICP), irrespective of the mode of drug administration and level of anaesthesia . The effect appears to occur via a direct action on the choroid plexus and an associated decrease in cerebrospinal fluid secretion .

Molecular Mechanism

The molecular mechanism of Acetazolamide D3 primarily involves the inhibition of carbonic anhydrase . This leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition . It also affects the pharmacokinetics of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetazolamide D3 change over time . It has been observed that the prolonged use of Acetazolamide D3 is likely to be limited due to common adverse events . A better understanding of Acetazolamide D3’s clinical impact and molecular mechanisms is sure to elaborate on both healthy physiological mechanisms and disease .

Dosage Effects in Animal Models

In animal models, the effects of Acetazolamide D3 vary with different dosages . For instance, in dogs, the usual dose is 3.5 to 5 mg per pound every 6 hours when treating metabolic acidosis or glaucoma . In cats, the usual dose is 3.5 mg per pound every 8 hours .

Metabolic Pathways

Acetazolamide D3 is involved in various metabolic pathways . It inhibits carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen . This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water .

Transport and Distribution

Acetazolamide D3 is transported and distributed within cells and tissues . After oral ingestion, Acetazolamide D3 is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . It is not metabolized and approximately 100% of an administered dose is excreted as unchanged Acetazolamide D3 in urine .

Subcellular Localization

It is known that Acetazolamide D3 can aggregate in distinct patterns within various cellular compartments

准备方法

合成路线和反应条件

乙酰唑胺-d3的合成涉及将氘原子掺入乙酰唑胺分子中。这可以通过各种合成路线实现,包括使用氘代试剂和溶剂。 一种常用的方法是将氘代乙酸酐与5-氨基-1,3,4-噻二唑-2-磺酰胺在受控条件下反应,生成this compound .

工业生产方法

This compound的工业生产通常涉及使用氘代试剂进行大规模合成。该过程包括多个纯化和质量控制步骤,以确保最终产品的纯度和同位素富集度。 高性能液相色谱 (HPLC) 和质谱等技术用于验证产品的质量 .

化学反应分析

反应类型

乙酰唑胺-d3会发生各种化学反应,包括:

氧化: 将硫醇衍生物转化为磺酰氯。

还原: 将硝基还原为胺。

取代: 涉及磺酰胺基团的亲核取代反应.

常用的试剂和条件

氧化: 次氯酸钠或氯气。

还原: 钯催化剂催化的氢气。

取代: 各种亲核试剂,如胺和腙.

主要生成产物

相似化合物的比较

类似化合物

甲唑胺: 另一种用于治疗青光眼的碳酸酐酶抑制剂。

多佐胺: 一种用于治疗青光眼的局部碳酸酐酶抑制剂眼药水。

布林佐胺: 与多佐胺类似,用于降低眼压.

独特性

乙酰唑胺-d3的独特性在于其氘标记,这使其具有增强的稳定性,并允许在质谱分析中进行精确定量。 这使其成为药代动力学研究和质量控制过程中的宝贵工具 .

属性

IUPAC Name |

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKPWHYZMXOIDC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675501 |

Source

|

| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189904-01-5 |

Source

|

| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?

A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

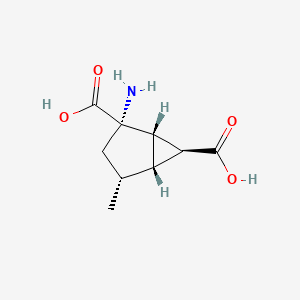

![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)

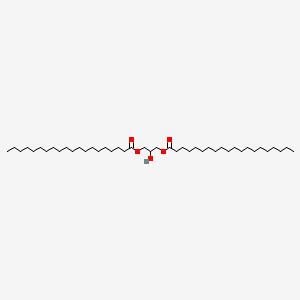

![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

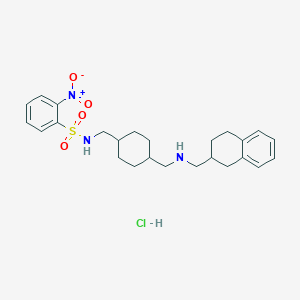

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)

![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)